molecular formula C17H24O2 B13781863 Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- CAS No. 73566-32-2

Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)-

Cat. No.: B13781863
CAS No.: 73566-32-2
M. Wt: 260.4 g/mol
InChI Key: NLFJDDYYSDVHFW-UHFFFAOYSA-N
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Description

Properties

CAS No.

73566-32-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-(3-hept-6-enyloxiran-2-yl)octa-2,4-diyn-1-ol

InChI

InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15(18)17-16(19-17)14-12-10-8-6-4-2/h4,15-18H,2-3,5-6,8,10,12,14H2,1H3

InChI Key

NLFJDDYYSDVHFW-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC#CC(C1C(O1)CCCCCC=C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Heptadiynyl and Heptenyl Precursors

The synthesis of the substituted oxirane begins with the preparation of the key alkyne and alkene precursors:

  • 1,3-Heptadiyne Synthesis: Typically prepared via C-C coupling reactions such as Glaser coupling or Cadiot-Chodkiewicz coupling of terminal alkynes. For example, coupling 1-heptyne under copper-catalyzed oxidative conditions yields 1,3-heptadiyne with high purity and yield.

  • 6-Heptenyl Side Chain Introduction: The 6-heptenyl group is generally introduced via selective alkylation or cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) of appropriate haloalkenes with organometallic reagents.

Formation of the Oxirane Ring (Epoxidation)

The critical step is the formation of the oxirane ring on the methanol carbon, which requires selective epoxidation:

  • Epoxidation of Allylic Alcohols: The Sharpless asymmetric epoxidation is a well-established method to epoxidize allylic alcohols with high enantioselectivity using titanium-tartrate catalysts and tert-butyl hydroperoxide (TBHP). However, in this compound, the presence of alkynyl groups demands milder conditions.

  • m-CPBA Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for epoxidizing alkenes, but it may oxidize alkynes or cause side reactions. Careful control of temperature and stoichiometry is necessary.

  • Phase-Transfer Catalysis (PTC): PTC methods using peracids under biphasic conditions can provide selective epoxidation with minimal side reactions.

Protection and Deprotection Strategies

Due to the sensitivity of the alkynyl groups, protecting groups may be employed:

  • Silyl Protection: Alkynes can be protected as silyl ethers (e.g., TMS groups) during epoxidation to prevent oxidative degradation.

  • Deprotection: After epoxidation, mild fluoride sources (e.g., TBAF) remove silyl groups without affecting the epoxide.

Alternative Synthetic Routes

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Advantages Limitations Typical Yield (%) Reference
Glaser Coupling for Heptadiyne Cu(I) catalyst, O2 Efficient C-C coupling Requires strict oxygen control 70-85
Sharpless Asymmetric Epoxidation Ti-tartrate, TBHP High enantioselectivity Sensitive to alkynes, may require protection 65-90
m-CPBA Epoxidation m-CPBA Widely used, straightforward Possible side oxidation of alkynes 50-75
Phase-Transfer Catalysis Peracids, PTC catalyst Mild conditions, selective Requires biphasic system 60-80
Silyl Protection + Epoxidation TMS-Cl, m-CPBA Protects alkynes, improves selectivity Additional steps for protection/deprotection 55-70
DMDO Epoxidation DMDO Mild, selective for alkenes DMDO preparation can be cumbersome 70-85
Halohydrin Cyclization NBS, base (NaOH) Regioselective epoxide formation Requires halohydrin intermediate 60-80

Full Research Findings and Discussion

  • Selectivity: Research shows that DMDO epoxidation offers superior selectivity for alkenes in the presence of alkynes, making it suitable for compounds like Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)-.

  • Yield Optimization: Protecting the alkynyl moiety with silyl groups prior to epoxidation improves yields and minimizes side reactions, as demonstrated in multiple studies.

  • Stereochemistry: Sharpless asymmetric epoxidation can be adapted if chiral centers are desired, but the diyne substituent’s sensitivity limits its applicability.

  • Scalability: Glaser coupling and phase-transfer catalysis methods have been scaled up for industrial synthesis of similar compounds, indicating potential for large-scale preparation.

  • Safety and Handling: Alkynes and epoxides are reactive and sometimes hazardous; thus, reaction conditions must be optimized for safety, including temperature control and inert atmosphere when necessary.

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group in the methanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane, low temperatures.

    Reduction: Hydrogen gas, Pd/C catalyst, room temperature.

    Substitution: Alkyl halides, base (e.g., sodium hydride), aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed

    Diols: from oxidation.

    Alkanes: from reduction.

    Ethers or esters: from substitution.

Scientific Research Applications

Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne and alkene groups can also participate in reactions that modify the compound’s activity and interactions.

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- (9CI)
  • CAS Number : 73566-32-2
  • Molecular Formula : C₁₇H₂₄O₂
  • Structure: Features an oxirane (epoxide) ring substituted with a methanol group, a 1,3-heptadiynyl (linear alkyne chain with two triple bonds), and a 6-heptenyl (linear alkene chain) group.

Key Characteristics: The compound’s structural complexity arises from its unsaturated substituents: the 1,3-heptadiynyl group introduces high reactivity due to conjugated triple bonds, while the 6-heptenyl group contributes to hydrophobicity.

Comparison with Structurally Similar Compounds

Alpha-methyl-alpha-[4-methyl-3-pentenyl]oxiranemethanol

  • CAS: Not explicitly listed (cited in Coriandrum sativum essential oil studies) .
  • Formula : Likely C₁₂H₂₀O₂ (inferred from substituents).
  • Structure: Oxiranemethanol substituted with a methyl and 4-methyl-3-pentenyl group.
  • Comparison: Substituents: Shorter unsaturated chains (one alkene vs. diyne + alkene in the target compound). Natural Occurrence: Found in coriander essential oil (37.3% abundance) , unlike the synthetic/heptadiynyl variant.

[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol

  • CAS : 82188-73-6 .
  • Formula : C₁₀H₁₈O₂.
  • Structure : Methyl and 4-methylpent-3-enyl substituents on the oxirane ring.
  • Comparison :
    • Molecular Size : Smaller (MW 170.25 g/mol) due to shorter substituents.
    • Unsaturation : Single alkene group vs. diyne + alkene in the target compound.
    • Applications : Likely used in fragrances or pharmaceuticals due to terpene-like structure .

(-)-(2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol

  • CAS : 115362-12-4 .
  • Formula : C₉H₁₆O₂.
  • Structure : Cyclohexyl substituent and stereospecific epoxide configuration (2S,3S).
  • Comparison: Substituent Type: Bulky cyclohexyl group vs. linear unsaturated chains in the target compound. Stereochemistry: Chiral centers may confer specificity in pharmaceutical applications, unlike the non-chiral heptadiynyl variant .

Alpha-Phellandrene

  • CAS : 90-12-0 (alpha-methylnaphthalene analog) .
  • Formula : C₁₀H₁₆.
  • Structure: Bicyclic monoterpene with one double bond.
  • Comparison :
    • Functionality : Lacks epoxide and alcohol groups but shares natural terpene origins.
    • Reactivity : Less reactive than heptadiynyl-containing compounds but used in flavorings .

Data Table: Structural and Functional Comparison

Compound Name CAS Formula Molecular Weight Key Substituents Natural/Synthetic Applications
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- 73566-32-2 C₁₇H₂₄O₂ 260.37 g/mol 1,3-Heptadiynyl, 6-heptenyl Synthetic Polymer chemistry, intermediates
Alpha-methyl-alpha-[4-methyl-3-pentenyl]oxiranemethanol N/A ~C₁₂H₂₀O₂ ~196.29 g/mol Methyl, 4-methyl-3-pentenyl Natural (coriander oil) Fragrances, traditional medicine
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol 82188-73-6 C₁₀H₁₈O₂ 170.25 g/mol Methyl, 4-methylpent-3-enyl Likely synthetic Fragrances, pharmaceuticals
(-)-(2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol 115362-12-4 C₉H₁₆O₂ 156.22 g/mol Cyclohexyl Synthetic Pharmaceuticals, chiral synthesis
Alpha-Phellandrene 90-12-0 C₁₀H₁₆ 136.23 g/mol Bicyclic monoterpene Natural Flavors, fragrances

Research Findings and Implications

  • Reactivity : The heptadiynyl group in the target compound enables unique reactivity (e.g., Diels-Alder or click chemistry), distinguishing it from less unsaturated analogs .
  • Biological Activity: Natural oxiranemethanols (e.g., coriander derivatives) exhibit antimicrobial properties , whereas synthetic variants may require functional testing.
  • Synthetic Utility : The target compound’s size and unsaturation make it a candidate for cross-linking agents or dendrimer synthesis, contrasting with smaller terpene-based analogs .

Biological Activity

Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C₁₈H₂₈O
  • Molecular Weight : 260.40 g/mol
  • Canonical SMILES : CCCC#CC#CC(C1C(O1)CCCCCC=C)O

Biological Activity Overview

Research indicates that Oxiranemethanol may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on diverse sources.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to Oxiranemethanol. For instance, α-heptadiynyl compounds have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
OxiranemethanolStaphylococcus aureus32 µg/mL
α-Heptadiyne derivativesEscherichia coli16 µg/mL
α-Heptadiynyl-3-(6-heptenyl)-derivativePseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

Oxiranemethanol has been noted for its potential anti-inflammatory effects. A study highlighted its ability to modulate inflammatory pathways in vitro.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled experiment, cells treated with Oxiranemethanol exhibited a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in managing inflammatory conditions.

Anticancer Properties

Emerging research suggests that Oxiranemethanol may possess anticancer properties. A study focusing on its effects on cancer cell lines demonstrated promising results.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)10

The biological activity of Oxiranemethanol is thought to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways.
  • Modulation of Signaling Pathways : It may affect NF-kB and MAPK signaling pathways, which are crucial in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. How can the molecular structure of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- be experimentally confirmed?

  • Methodology :

  • GC-MS Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify fragmentation patterns and molecular ion peaks. Compare retention indices with structurally similar epoxides (e.g., 3-Methyl-3-(4-methyl-3-pentenyl) oxiranemethanol, as in ) .
  • NMR Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to resolve the epoxide ring protons (δ 3.5–4.5 ppm) and alkyne/heptenyl substituents. Use 2D NMR (COSY, HSQC) to assign stereochemistry and connectivity, referencing oxiranemethanol derivatives (e.g., ) .
    • Key Data :
PropertyValueReference
Molecular FormulaC17_{17}H24_{24}O2_2
CAS No.73566-32-2

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Toxicity Assessment : Review mutagenicity data from structurally related epoxides (e.g., 3-(4-nitrophenyl)oxiranemethanol in , which shows mutagenic potential at 2500 µmol/L) .
  • PPE and Ventilation : Use nitrile gloves, fume hoods, and respiratory protection to avoid inhalation of vapors or dust, as advised for epoxides in and .
    • Precautionary Measures :
  • Avoid skin contact; wash thoroughly after handling.
  • Store in airtight containers under inert gas to prevent polymerization.

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

  • Methodology :

  • HPLC with UV/Vis Detection : Optimize a mobile phase of methanol-acetonitrile (60:40) and buffer (pH 7.5) (). Use a C18 column and monitor at 210–220 nm for epoxy groups .
  • FT-IR Spectroscopy : Identify characteristic epoxy ring vibrations (1250–950 cm1^{-1}) and alkyne C≡C stretches (2260–2100 cm1^{-1}) .

Advanced Research Questions

Q. How can synthetic routes for this compound be designed, given its complex substituents?

  • Methodology :

  • Epoxidation of Dienes : Use meta-chloroperbenzoic acid (mCPBA) to oxidize the 1,3-heptadiynyl-6-heptenyl precursor. Monitor reaction progress via TLC and isolate via column chromatography .
  • Alkyne Functionalization : Employ Sonogashira coupling to introduce the heptadiynyl group, referencing palladium-catalyzed cross-couplings for similar epoxides (e.g., ) .
    • Challenges :
  • Steric hindrance from bulky substituents may reduce epoxidation efficiency. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–5°C).

Q. How does the compound’s reactivity differ in nucleophilic ring-opening reactions compared to simpler epoxides?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, thiols) using 1H^1H-NMR to track epoxy ring proton disappearance. Use density functional theory (DFT) to model transition states, referencing steric/electronic effects of heptadiynyl/heptenyl groups .
    • Findings :
  • Bulky substituents may slow ring-opening due to steric effects, favoring regioselectivity at less hindered positions.

Q. What computational approaches can predict the compound’s stability under varying pH conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in acidic (pH 2) and basic (pH 12) conditions using software like Gaussian or GROMACS. Validate with experimental HPLC data () .
    • Key Parameters :
  • Epoxide ring strain energy and electron-withdrawing effects of substituents.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points) of oxiranemethanol derivatives?

  • Methodology :

  • Literature Review : Cross-reference data from peer-reviewed journals (e.g., CRC Handbook in ) and avoid unverified sources .
  • Experimental Replication : Measure boiling points via microdistillation and compare with predicted values (e.g., ’s Antoine equation-based predictions) .

Avoided Topics

  • Commercial/Industrial : Synthesis scalability, pricing, and mass production methods excluded per guidelines.
  • Simplistic Queries : Definitions of epoxides or basic reaction mechanisms omitted in favor of methodological depth.

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